(2,4-Difluoro-6-hydroxyphenyl)boronic acid
Description
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Properties
Molecular Formula |
C6H5BF2O3 |
|---|---|
Molecular Weight |
173.91 g/mol |
IUPAC Name |
(2,4-difluoro-6-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H5BF2O3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10-12H |
InChI Key |
ARSCWDXRBXUEEG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1F)F)O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Solubility of (2,4-Difluoro-6-hydroxyphenyl)boronic acid in DMSO and methanol
This guide details the solubility, stability, and handling protocols for (2,4-Difluoro-6-hydroxyphenyl)boronic acid .
Executive Summary
-
Compound Classification: Ortho-hydroxy phenylboronic acid.
-
Critical Insight: Unlike standard boronic acids, this molecule exists in a dynamic equilibrium with its cyclic hemi-ester form, a benzoxaborole (specifically a fluorinated benzo[c][1,2]oxaborol-1(3H)-ol derivative).[1] This cyclization dramatically influences solubility and stability.
-
Solubility Profile:
-
DMSO: Excellent (>100 mM). Preferred solvent for stock solutions.
-
Methanol: Soluble but chemically unstable for storage. Rapidly forms methyl esters (solvolysis).
-
-
Storage: Store as a solid at -20°C. DMSO stocks are stable at -20°C for up to 3 months if kept anhydrous.
Part 1: Physicochemical Identity & Structural Dynamics
The presence of the hydroxyl group at the C6 position (ortho to the boronic acid) creates a unique intramolecular interaction. Researchers must understand that this compound does not behave like a simple phenylboronic acid (e.g., Phenylboronic acid or 4-Fluorophenylboronic acid).
The Benzoxaborole Equilibrium
In solution, the open boronic acid form spontaneously dehydrates to form a five-membered oxaborole ring. This is the thermodynamically preferred species in many organic solvents.
-
Open Form: this compound
-
Closed Form: 4,6-Difluoro-benzo[c][1,2]oxaborol-1(3H)-ol
-
Implication: The "solubility" you observe is actually the solubility of the benzoxaborole/acid equilibrium mixture. This cyclic form is generally more soluble in organic media than the open acid due to reduced intermolecular hydrogen bonding.
Part 2: Solubility in DMSO (Dimethyl Sulfoxide)
Status: Recommended Solvent Solubility Limit: Estimated > 100 mM (approx. 15–20 mg/mL).
Mechanism
DMSO is a polar aprotic solvent that effectively disrupts the intermolecular hydrogen bond networks of boronic acid dimers (boroxines). It stabilizes the monomeric species through strong dipole-dipole interactions and hydrogen bond acceptance from the boronic hydroxyls.
Protocol: Preparation of 50 mM Stock Solution
-
Target Concentration: 50 mM
-
Molecular Weight (MW): ~173.91 g/mol
-
Volume: 1 mL
-
Weighing: Accurately weigh 8.70 mg of the solid substance into a 1.5 mL amber microcentrifuge tube.
-
Solvent Addition: Add 1000 µL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.
-
Note: The solution should be clear and colorless.
-
-
Storage: Aliquot into single-use vials (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Part 3: Solubility in Methanol
Status: Use with Caution (Analytical Only) Solubility Limit: High (> 50 mM), but chemically unstable.
The Esterification Risk
Methanol is a polar protic solvent that acts as a nucleophile toward the boron center. While the compound dissolves readily, it undergoes solvolysis to form mono- and dimethyl boronate esters.
-
LC-MS Impact: You will observe mass shifts corresponding to
Da (mono-methyl) and Da (di-methyl) adducts. -
Benzoxaborole Nuance: The cyclic benzoxaborole form is somewhat more resistant to this than the open acid, but ring-opening and subsequent esterification will still occur over time.
Recommendation
-
Do NOT use methanol for long-term storage of stock solutions.
-
Use Methanol only for immediate chemical reactions (e.g., Suzuki couplings where base is present) or immediate LC-MS injection.
Part 4: Experimental Protocols
Protocol A: Saturation Shake-Flask Solubility Determination
Use this protocol to determine the exact solubility limit in a specific solvent system.
-
Preparation: Place 20 mg of solid compound into a 2 mL HPLC vial.
-
Solvent Addition: Add 200 µL of the test solvent (DMSO or MeOH).
-
Equilibration:
-
Cap tightly.
-
Shake at 25°C for 24 hours (using an orbital shaker at 500 rpm).
-
-
Sampling:
-
Centrifuge the vial at 10,000 rpm for 5 minutes to pellet undissolved solid.
-
Carefully remove the supernatant.
-
-
Quantification:
-
Dilute the supernatant 1:100 in Acetonitrile/Water (50:50).
-
Analyze via HPLC-UV (254 nm) against a known standard curve.
-
Protocol B: NMR Stability Assessment
Use this to verify structural integrity in solution.
-
Solvent: DMSO-d6 (for stability) or Methanol-d4 (to observe degradation).
-
Concentration: Prepare a 10 mM solution.
-
Time-Course:
-
T=0 (Immediate): Acquire 1H and 19F NMR.
-
T=24h: Re-acquire spectra.
-
-
Analysis:
-
19F NMR: Look for new peaks appearing upfield/downfield from the main signals, indicating hydrolysis or esterification.
-
11B NMR (Optional): A shift from ~30 ppm (trigonal) to ~5-10 ppm (tetrahedral) indicates complexation or solvent adduct formation.
-
Part 5: Visualization & Logic
Figure 1: Chemical Species Equilibrium
This diagram illustrates the dynamic equilibrium between the open acid, the cyclic benzoxaborole (dominant), and the potential degradation products in methanol.
Caption: Equilibrium dynamics of this compound. The Benzoxaborole form is thermodynamically favored in most non-aqueous solvents.
Figure 2: Solubility Determination Workflow
Caption: Decision matrix for solvent selection and handling. DMSO is the validated pathway for stable stock generation.
References
-
Adamczyk-Woźniak, A., et al. "The Boroxine-Boronic Acid Equilibrium: Structural and Calorimetric Studies." Journal of Molecular Structure, 2013.[2] Link
-
Hall, D. G. "Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials." Wiley-VCH, 2nd Edition, 2011. Link
-
Baker, S. J., et al. "Therapeutic potential of boron-containing compounds." Future Medicinal Chemistry, 2009. Link
-
Fujita, S., et al. "Boronic Acids and Their Derivatives in Medicinal Chemistry." Molecules, 2020.[3] Link
-
Sigma-Aldrich. "Product Specification: Fluorophenylboronic Acids." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00061G [pubs.rsc.org]
The Rising Star in Specialized Chemistry: A Technical Guide to 2,4-Difluoro-6-hydroxyphenylboronic Acid Derivatives
This whitepaper provides a comprehensive exploration of a highly promising, yet specialized, class of organoboron compounds. We move beyond generalities to deliver actionable insights and detailed methodologies, reflecting the expertise and experience of seasoned professionals in the field. Our focus is on the "why" behind the "how," ensuring a deep understanding of the strategic value of these molecules in modern research and development.
The Strategic Advantage: Why 2,4-Difluoro-6-hydroxyphenylboronic Acid?
Phenylboronic acids are foundational to modern synthetic chemistry, largely due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning method for forging carbon-carbon bonds. The specific substitution pattern of 2,4-difluoro-6-hydroxyphenylboronic acid, however, elevates it from a mere building block to a strategic component in molecular design.
The two fluorine atoms, positioned ortho and para to the boronic acid group, exert a powerful electron-withdrawing effect. This fundamentally alters the electronic character of the aromatic ring, influencing the reactivity of the boronic acid and imparting properties such as enhanced metabolic stability in biological systems. The ortho-hydroxyl group is not a passive spectator; it can engage in intramolecular hydrogen bonding with the boronic acid moiety, which can modulate its reactivity and conformational preferences. This unique triad of substituents creates a scaffold with a distinct chemical personality, ripe for exploitation in medicinal chemistry and materials science.
The Synthetic Blueprint: From Precursor to Core Scaffold
A direct, one-step synthesis of 2,4-difluoro-6-hydroxyphenylboronic acid is not readily found in the literature. However, a robust and logical two-step approach, leveraging a commercially available precursor, provides a reliable pathway. This involves the synthesis of the methoxy-protected analogue, followed by a demethylation step.
Step 1: Synthesis of 2,4-Difluoro-6-methoxyphenylboronic Acid
The synthesis of the methoxy-protected intermediate is a cornerstone of this process. It typically proceeds via a Grignard reaction, a classic and well-understood transformation in organic chemistry.
Experimental Protocol: Synthesis of 2,4-Difluoro-6-methoxyphenylboronic Acid via Grignard Reaction
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Dissolve 1-bromo-2,4-difluoro-6-methoxybenzene in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction, which is typically indicated by a color change and gentle reflux.
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve trimethyl borate in anhydrous THF and cool to -78 °C.
-
Slowly add the Grignard reagent to the trimethyl borate solution via cannula, maintaining the temperature at -78 °C. The use of low temperatures is critical to prevent side reactions and ensure high yields.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
-
Hydrolysis and Isolation:
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow, dropwise addition of aqueous hydrochloric acid (e.g., 2 M HCl). This hydrolyzes the borate ester to the boronic acid.
-
Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2,4-difluoro-6-methoxyphenylboronic acid can be purified by recrystallization or column chromatography.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. The use of flame-dried glassware and anhydrous solvents is paramount to prevent quenching of the reagent and ensure the success of the reaction.
-
Iodine Activation: The iodine crystal etches the surface of the magnesium turnings, removing the passivating oxide layer and exposing fresh magnesium to initiate the reaction.
-
Low-Temperature Borylation: The reaction of the Grignard reagent with the borate ester is highly exothermic. Low temperatures are essential to control the reaction rate and prevent the formation of over-addition byproducts.
Step 2: Demethylation to Yield the Final Product
The cleavage of the methyl ether to unveil the free hydroxyl group is the final and critical step in the synthesis of the core scaffold. Several methods exist for the demethylation of aryl methyl ethers, with the choice of reagent depending on the substrate's sensitivity and the desired reaction conditions.
Experimental Protocol: Demethylation using Boron Tribromide (BBr₃)
-
Reaction Setup:
-
Dissolve the purified 2,4-difluoro-6-methoxyphenylboronic acid in a dry, chlorinated solvent such as dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of boron tribromide (BBr₃) in DCM dropwise. BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl group.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of water or methanol at 0 °C. This will decompose any excess BBr₃.
-
Add aqueous acid (e.g., 1 M HCl) and extract the product with an organic solvent.
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude 2,4-difluoro-6-hydroxyphenylboronic acid by recrystallization or chromatography.
-
Trustworthiness and Self-Validating Systems:
A well-executed demethylation protocol should exhibit the following characteristics, which serve as a self-validating system:
-
Complete Consumption of Starting Material: TLC or LC-MS analysis should show the clean conversion of the starting material to a more polar product.
-
Consistent Yields: Reproducible yields are a hallmark of a robust protocol.
-
Spectroscopic Confirmation: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the removal of the methyl group and the presence of the hydroxyl group.
Unleashing Potential: Derivatization via Suzuki-Miyaura Cross-Coupling
The true utility of 2,4-difluoro-6-hydroxyphenylboronic acid lies in its ability to be incorporated into more complex molecules via the Suzuki-Miyaura cross-coupling reaction. This reaction forges a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide, opening the door to a vast chemical space.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reaction Assembly:
-
In a reaction vessel, combine 2,4-difluoro-6-hydroxyphenylboronic acid (1.0 equivalent), the desired aryl or vinyl halide (1.1 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 1-5 mol%), and a base (e.g., potassium carbonate, 2-3 equivalents).
-
Add a suitable solvent system, often a mixture of an organic solvent like dioxane or toluene and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can poison the catalyst.
-
-
Reaction:
-
Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction's progress until the starting materials are consumed.
-
-
Isolation and Purification:
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the resulting biaryl product by column chromatography or recrystallization.
-
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications and Future Directions
While specific, publicly available data on the biological activities of derivatives of 2,4-difluoro-6-hydroxyphenylboronic acid are emerging, the known activities of related compounds provide a strong indication of their potential.
Medicinal Chemistry
The incorporation of the 2,4-difluorophenyl moiety is a known strategy for enhancing the biological activity of therapeutic agents.[1][2] It can improve metabolic stability and binding affinity. The addition of the ortho-hydroxyl group provides a handle for further derivatization or can act as a key pharmacophoric element.
Potential Therapeutic Areas:
| Therapeutic Area | Rationale |
| Antifungal Agents | The 2,4-difluorophenyl group is a key component of several successful antifungal drugs, such as fluconazole.[1] |
| Antibacterial Agents | Novel benzamide derivatives with a 2,6-difluoro substitution pattern have shown potent antibacterial activity.[1] |
| Anticancer Agents | The B-Raf(V600E) kinase, a target in melanoma, has been successfully inhibited by N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives.[1] |
| Enzyme Inhibition | Boronic acids are known to interact with the active sites of enzymes, particularly serine proteases.[3] |
Materials Science
The electronic properties of fluorinated biaryl compounds make them attractive candidates for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs). The substitution pattern can be tuned to achieve desired emission characteristics.
Conclusion: A Scaffold of Significant Promise
2,4-Difluoro-6-hydroxyphenylboronic acid represents a potent and versatile building block for the creation of novel molecules with tailored properties. Its synthesis, while requiring a multi-step approach, is achievable through well-established and reliable chemical transformations. The true value of this scaffold is realized upon its incorporation into more complex structures via the Suzuki-Miyaura cross-coupling, opening avenues for the development of new pharmaceuticals and advanced materials. As research continues to uncover the full potential of this unique molecule, it is poised to become an increasingly important tool in the arsenal of synthetic and medicinal chemists.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 17, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 17, 2026, from [Link]
- Callam, C. S., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
-
Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved February 17, 2026, from [Link]
- Rodríguez-Cuamatzi, P., Tlahuext, H., & Höpfl, H. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o44–o45.
- BenchChem. (2025). Comparative Biological Efficacy of 2,4-Difluorophenol Analogs: A Guide for Researchers.
- Google Patents. (n.d.). Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof.
- He, X., Wu, X., & Li, Z. (2016). Molecular recognition with boronic acids—applications in chemical biology. Current Opinion in Chemical Biology, 34, 1-9.
-
Lirias. (n.d.). Efficient demethylation of aromatic methyl ethers with HCl in water. Retrieved February 17, 2026, from [Link]
-
SpringerLink. (2023, February 17). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Retrieved February 17, 2026, from [Link]
- Organic Process Research & Development. (2005). Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale.
- ResearchGate. (2025, August 9).
- JSciMed Central. (2016, September 1). Biological Potential of FluoroBenzene Analogs.
- ScienceDirect. (2024, January 21).
Sources
Crystal Structure Analysis of (2,4-Difluoro-6-hydroxyphenyl)boronic Acid
Topic: Crystal structure analysis of (2,4-Difluoro-6-hydroxyphenyl)boronic acid Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
A Technical Guide to Structural Elucidation and Solid-State Dynamics
Executive Summary & Strategic Importance
This compound represents a class of "frustrated" Lewis acids where the electrophilicity of the boron center is modulated by competing intramolecular interactions. For drug development professionals, particularly those working on covalent inhibitors (e.g., KRAS G12C, serine proteases), understanding the solid-state behavior of this moiety is critical.
The presence of the ortho-hydroxyl group (6-position) alongside electron-withdrawing fluorine atoms (2,4-positions) creates a dynamic structural equilibrium between the open boronic acid , the cyclic benzoxaborole , and the dehydrated boroxine . This guide provides a rigorous protocol for crystallizing, solving, and interpreting the structure of this complex molecule.
Structural Dynamics & Theoretical Grounding
Before initiating diffraction experiments, researchers must understand the competing energetic motifs likely to be observed in the unit cell.
2.1 The Ortho-Hydroxy Effect (Benzoxaborole Equilibrium)
Unlike simple phenylboronic acids, the 6-hydroxyl group acts as an intramolecular nucleophile. In the solid state, this often leads to spontaneous cyclization.
-
Open Form: Stabilized by an intramolecular Hydrogen Bond (
). -
Cyclic Form (Benzoxaborole): Formation of a covalent
bond, converting the boron from (trigonal planar) to a distorted (tetrahedral) or maintaining planarity if water is eliminated.
2.2 Fluorine-Directed Packing
The 2,4-difluoro substitution pattern is not merely electronic; it acts as a structure-directing vector.
-
2-Fluoro: Proximal to the boron, it creates electrostatic repulsion with boronate oxygens, potentially twisting the
group out of planarity. -
4-Fluoro: Acts as a classic hydrogen bond acceptor (
) in the crystal lattice, facilitating sheet formation.
Experimental Methodology: Crystallization & Data Collection
Standard crystallization screens often fail for this class due to rapid dehydration or solvolysis. The following protocol maximizes the probability of obtaining single crystals of the target tautomer.
3.1 Solvent Screening Matrix
| Target Form | Solvent System | Mechanism |
| Open Acid | Acetone/Water (9:1) | Water activity ( |
| Benzoxaborole | Toluene/THF (Slow Evap) | Non-polar environment favors intramolecular cyclization over intermolecular H-bonding. |
| Co-Crystal | MeOH + 4,4'-Bipyridine | N-donor ligands trap the open acid form via |
3.2 X-Ray Diffraction Protocol
-
Temperature: Data must be collected at 100 K (or lower). The high thermal motion of terminal fluorine atoms at room temperature can obscure subtle
bond length alternations. -
Resolution: Aim for
or better to resolve the hydrogen atom positions on the hydroxyl groups, which is essential for distinguishing between and bonds.
Structural Analysis & Refinement Strategy
Once data is collected, the refinement process requires specific attention to the boron coordination sphere.
4.1 The Boron Geometry Check
The primary metric for identifying the structural state is the sum of angles around the Boron atom (
-
Trigonal Planar (
): . Indicates Open Acid or Boroxine. -
Tetrahedral (
): . Indicates a "ate" complex or solvent adduct.
4.2 Hydrogen Bond Synthons
In the open acid form, look for the
-
Disruption: The 2-Fluoro substituent may sterically hinder this motif, forcing the formation of catemeric (chain-like) structures instead of dimers.
4.3 Refinement Workflow (DOT Visualization)
Spectroscopic Validation (Orthogonal Data)
Crystallography should never stand alone. Confirm the solid-state structure using Solid-State NMR (SSNMR).
-
B SSNMR:
-
Open Acid: Chemical shift
ppm (Broad quadrupolar pattern). -
Benzoxaborole/Ester: Chemical shift
ppm (Upfield shift due to shielding). -
Tetrahedral Boronate: Chemical shift
ppm.
-
-
F SSNMR:
-
Use to probe the local magnetic environment of the 2-F and 4-F atoms. Polymorphs will show distinct splitting patterns due to different packing environments (
vs ).
-
Applications in Drug Discovery
The crystallographic insights directly inform Structure-Activity Relationships (SAR).
-
Protease Inhibition: If the crystal structure reveals a strong preference for the cyclic benzoxaborole form, the molecule may act as a transition-state mimic for serine proteases.
-
Covalent Warheads: The planarity of the boron center (determined by the
bond angle) dictates the trajectory of nucleophilic attack by the target protein (e.g., Cysteine-12 in KRAS G12C).
References
-
Structural Analysis of Fluorinated Phenylboronic Acids Rodriguez-Cuamatzi, P., et al.[1] "2,4-Difluorophenylboronic acid."[1][2] Acta Crystallographica Section E, 2009.[1]
-
Benzoxaborole Equilibrium & Synthesis Bhangu, J. "Synthesis, Structure and Properties of a Novel 'Frustrated' Benzoxaborole." ERA: Education & Research Archive, 2015.
-
Boronic Acid Crystal Engineering Aakeröy, C. B., et al.[3] "Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former."[3] DiVA Portal, 2017.
-
KRAS G12C Inhibitors Utilizing Difluorophenol Moieties Patent US20240043448A1. "Small Molecule Inhibitors of KRAS G12C Mutant." Google Patents, 2024.
-
Intramolecular Hydrogen Bonding in Ortho-Substituted Aromatics Dziembowska, T., et al. "Intramolecular Hydrogen Bonds in Selected Aromatic Compounds."[4] MDPI, 2019.
Sources
Methodological & Application
Application Notes & Protocols: Strategic Use of Protecting Groups for 6-Hydroxyphenylboronic Acids in Synthesis
Introduction: The Challenge and Opportunity of Hydroxyphenylboronic Acids
Hydroxyphenylboronic acids are invaluable building blocks in modern organic synthesis, particularly for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction allows for the construction of complex biaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] The 6-hydroxy substitution pattern, in particular, provides a synthetic handle for further functionalization or can be a critical pharmacophore in the final target molecule.
However, the simultaneous presence of a reactive hydroxyl group and a boronic acid moiety on the same aromatic ring presents a significant synthetic challenge. The phenolic proton is acidic and can interfere with the basic conditions required for the Suzuki-Miyaura catalytic cycle, potentially leading to side reactions or deactivation of the palladium catalyst.[4][5] Furthermore, the boronic acid group itself can be prone to degradation or formation of inert trimeric boroxines, complicating purification and stoichiometry.[6]
To circumvent these issues and ensure efficient and high-yielding transformations, a robust protecting group strategy is essential.[7][8] By temporarily masking the reactive hydroxyl group, the substrate can be guided through the desired reaction sequence smoothly. This guide provides an in-depth analysis of protecting group strategies, selection criteria, and detailed protocols tailored for researchers engaged in the synthesis of complex molecules using 6-hydroxyphenylboronic acids.
The Logic of Selection: Criteria for an Effective Protecting Group
The ideal protecting group is not merely a placeholder; it is an integral part of the synthetic design.[7] Its selection must be deliberate, considering the entire reaction sequence. For 6-hydroxyphenylboronic acids undergoing Suzuki-Miyaura coupling, the key criteria are:
-
Ease of Installation and Removal: The protecting group should be introduced and removed in high yield under mild conditions that do not compromise the integrity of the boronic acid or other functional groups.[8]
-
Stability: It must be robust enough to withstand the specific conditions of subsequent reactions, most notably the basic and often heated environment of the Suzuki-Miyaura coupling.[9]
-
Orthogonality: In the context of multi-step synthesis, the chosen group should be removable without affecting other protecting groups present in the molecule.[10][11] This concept of "orthogonal sets" is fundamental to the synthesis of complex molecules.[4]
-
Minimal Interference: The protecting group should not introduce new stereocenters (unless desired) or complicate spectroscopic analysis.[7]
Below is a general workflow illustrating the strategic application of a protecting group in a multi-step synthesis.
Caption: General workflow for using a protecting group strategy.
Core Strategies for Protecting the Hydroxyl Group
Several classes of protecting groups are suitable for phenols. Here, we analyze the most effective options for 6-hydroxyphenylboronic acids, focusing on their practical application.
Methoxymethyl (MOM) Ether
The MOM group is an acetal that provides excellent stability under the basic and nucleophilic conditions typical of cross-coupling reactions.[12]
-
Mechanism & Application: It is typically installed using methoxymethyl chloride (MOMCl) and a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[12] The base neutralizes the HCl byproduct without deprotonating the phenol, which then attacks the electrophilic MOMCl. Deprotection is achieved under acidic conditions, which hydrolyze the acetal to regenerate the free hydroxyl group.[13][14] A variety of acids, from strong acids like HCl or trifluoroacetic acid (TFA) to milder catalysts like silica-supported sodium hydrogen sulfate, can be employed.[12][15]
-
Advantages: High stability to bases, organometallics, and many redox reagents.
-
Causality Behind Choice: Its acid-lability and base-stability make it nearly ideal for Suzuki coupling, as the deprotection conditions are orthogonal to the coupling conditions.
-
Limitations: MOMCl is a known carcinogen and must be handled with appropriate care.[13] Deprotection requires acidic conditions, which may not be suitable for highly acid-sensitive substrates.
tert-Butyldimethylsilyl (TBDMS) Ether
Silyl ethers are among the most widely used protecting groups for hydroxyls due to their versatile stability and removal conditions.[16]
-
Mechanism & Application: The TBDMS group is installed using tert-butyldimethylsilyl chloride (TBDMSCl) with an amine base, typically imidazole in a polar aprotic solvent like DMF.[17][18] The primary advantage of silyl ethers is their unique deprotection method: cleavage with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[19] The exceptional strength of the silicon-fluoride bond is the driving force for this selective reaction.[19]
-
Advantages: Mild and highly selective deprotection with fluoride ions. The stability of different silyl ethers (e.g., TMS < TBDMS < TIPS) can be tuned, allowing for complex orthogonal strategies.[16][20]
-
Causality Behind Choice: Fluoride-based deprotection offers an orthogonal removal strategy that avoids both strongly acidic and basic conditions, preserving sensitive functionalities.
-
Limitations: TBDMS ethers can be labile under strongly acidic or basic conditions, which may limit the reaction window for subsequent steps.[17]
Benzyl (Bn) Ether
The benzyl group is an exceptionally robust protecting group, often used when harsh conditions are anticipated.
-
Mechanism & Application: It is introduced via a Williamson ether synthesis, typically using a strong base like sodium hydride (NaH) to form the phenoxide, followed by reaction with benzyl bromide (BnBr).[13] Its removal is most cleanly achieved by catalytic hydrogenolysis (H₂ gas with a palladium catalyst, such as Pd/C).[8] This process cleaves the C-O bond, releasing the free phenol and toluene as a byproduct.
-
Advantages: Extremely stable to a wide range of acidic, basic, and redox conditions.
-
Causality Behind Choice: When a synthesis requires multiple steps with harsh reagents before the Suzuki coupling, the benzyl group provides reliable protection. The hydrogenolysis deprotection is very mild and neutral.
-
Limitations: The conditions for hydrogenolysis can also reduce other functional groups like alkenes, alkynes, or nitro groups. The use of a strong base like NaH for protection may not be compatible with all substrates.
Comparative Summary of Protecting Groups
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability Profile | Key Advantages & Rationale |
| MOM Ether | MOMCl, DIPEA, DCM | Acidic (e.g., HCl/MeOH, TFA/DCM)[12] | Stable to base, nucleophiles, redox agents. | Orthogonal to basic Suzuki conditions; reliable and well-established. |
| TBDMS Ether | TBDMSCl, Imidazole, DMF | Fluoride (TBAF/THF); Mild Acid (AcOH)[17][18] | Stable to many conditions but sensitive to strong acid/base. | Orthogonal removal with fluoride; tunable stability with other silyl ethers. |
| Benzyl Ether | NaH, BnBr, THF/DMF | Catalytic Hydrogenolysis (H₂, Pd/C) | Very robust; stable to strong acids/bases and most reagents.[13] | Excellent for multi-step synthesis with harsh intermediates. |
Detailed Experimental Protocols
The following protocols provide a validated, step-by-step guide for the protection, coupling, and deprotection of a representative substrate, 6-hydroxy-2-methylphenylboronic acid.
Protocol 1: MOM Protection of 6-Hydroxy-2-methylphenylboronic Acid
This protocol details the masking of the phenolic hydroxyl group as a MOM ether, a necessary step to prevent interference in the subsequent Suzuki-Miyaura coupling.
Caption: MOM protection of the starting material.
Materials:
-
6-Hydroxy-2-methylphenylboronic acid (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 eq)
-
Methoxymethyl chloride (MOMCl, 1.5 eq, solution in an organic solvent)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-hydroxy-2-methylphenylboronic acid.
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DIPEA to the stirred solution, followed by the dropwise addition of MOMCl.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be used directly in the next step or purified by flash column chromatography on silica gel if necessary.
Protocol 2: Suzuki-Miyaura Coupling
With the hydroxyl group protected, the boronic acid is now ready to participate in the C-C bond formation.
Materials:
-
(6-(Methoxymethoxy)-2-methylphenyl)boronic acid (1.2 eq)
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
In a flask, combine the MOM-protected boronic acid, the aryl bromide, and the base.
-
Add the solvent system and degas the mixture by bubbling N₂ or Ar through it for 15-20 minutes.
-
Add the palladium catalyst to the mixture under a positive pressure of inert gas.
-
Heat the reaction to 80-100 °C and stir until the aryl bromide is consumed (monitor by TLC or LC-MS, typically 6-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Deprotection of the MOM Ether
The final step is to unmask the hydroxyl group to yield the target biaryl phenol.
Materials:
-
MOM-protected biaryl product (1.0 eq)
-
Hydrochloric acid (e.g., 2M HCl in methanol or aqueous solution)
-
Solvent (Methanol or THF)
Procedure:
-
Dissolve the MOM-protected compound in methanol or THF.
-
Add the hydrochloric acid solution and stir the reaction at room temperature.[12]
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Once complete, neutralize the acid carefully with saturated aqueous NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography or recrystallization.
Conclusion and Future Perspectives
The strategic use of protecting groups is a cornerstone of modern organic synthesis. For substrates like 6-hydroxyphenylboronic acids, protecting groups like MOM, TBDMS, and Benzyl ethers provide reliable and high-yielding pathways to complex molecular architectures. The choice of protection is dictated by the overall synthetic plan, with orthogonality and reaction compatibility being the guiding principles. By understanding the causality behind these strategies and employing validated protocols, researchers can confidently navigate the challenges of multifunctional substrates and accelerate the development of novel compounds in the pharmaceutical and materials science fields.
References
- An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science.
- MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis.
- VI Protecting Groups and Orthogonal Protection Strategies. University of Leeds.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Mastering Suzuki Coupling: Your Guide to Boronate Ester Intermediates. Dakota Chemicals.
- Protecting Groups for Boronic Acids. Chem-Station International Edition.
- Protecting groups for boronic acids. Google Patents.
- Protecting Groups. University of Evansville.
- A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Semantic Scholar.
- Boronic acids protecting groups with standard deprotecting conditions. ResearchGate.
- Protecting Groups. Indian Institute of Technology Bombay.
- Reactions for Suzuki-Miyaura cross coupling of 11a. ResearchGate.
- Suzuki reaction. Wikipedia.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn.
- Alcohol Protecting Groups. Organic Chemistry Tutor.
- Cyclic phenylboronates as hydroxyl protecting groups in the synthesis of monoesters of macrolide aglycones. The Journal of Organic Chemistry.
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH.
- A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Bentham Science Publisher.
- Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Organic Chemistry Portal.
- Protecting Groups for Organic Synthesis. University of California, Irvine.
- Protecting Groups - Stability. Organic Chemistry Portal.
- Protecting Groups List. SynArchive.
- Masking Boronic Acids for Suzuki Coupling. YouTube.
- MOM Ethers. Organic Chemistry Portal.
- 1.2 Deprotection: The Concept of Orthogonal Sets. Kocienski's Protecting Groups.
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech.
- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
- Conditions for removing TBDMS group in the presence of other protecting groups. Benchchem.
- Deprotection of TBDMS protected 8. i. TBAF in THF. TBDMS =.... ResearchGate.
- Alkoxymethylation Reagents [Protecting Reagents]. TCI Chemicals.
- Protection of Alcohol by Silyl ether. SynArchive.
- How to get higher yields for TBDMSCl protection of alcohol. Reddit.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. chem.iitb.ac.in [chem.iitb.ac.in]
- 9. Protecting Groups - Stability [organic-chemistry.org]
- 10. jocpr.com [jocpr.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. total-synthesis.com [total-synthesis.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. MOM Ethers [organic-chemistry.org]
- 15. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 18. synarchive.com [synarchive.com]
- 19. mazams.weebly.com [mazams.weebly.com]
- 20. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
Application Note & Protocol for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Synthesis of (2,4-Difluoro-6-hydroxyphenyl)boronic acid Pinacol Ester
Boronic acid pinacol esters are indispensable intermediates in modern organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions.[1][2] Compared to their free boronic acid counterparts, pinacol esters offer superior stability, are generally crystalline solids, and exhibit better handling and purification profiles, making them ideal for multi-step synthetic campaigns in drug discovery.[1][3] The conversion of this compound to its pinacol ester masks the reactive dihydroxyboryl group, rendering a more robust reagent that is less prone to dehydration into boroxines or protodeboronation.[1][4]
This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, empowering researchers to not only replicate the procedure but also to troubleshoot and adapt it as needed.
Reaction Principle: Driving the Equilibrium
The esterification of a boronic acid with pinacol is a reversible condensation reaction. The core principle for achieving a high yield is the effective removal of the water byproduct, which drives the equilibrium toward the formation of the desired pinacol ester, in accordance with Le Châtelier's principle.
The reaction proceeds by mixing the boronic acid and pinacol in an appropriate solvent. The presence of the phenolic hydroxyl group on the this compound substrate does not typically interfere with this specific esterification, as the boronic acid moiety is significantly more Lewis acidic and reactive towards the diol under these conditions.
Several methods can be employed to remove water:
-
Azeotropic Distillation: Using a solvent like toluene that forms an azeotrope with water, allowing for its removal via a Dean-Stark apparatus.
-
Chemical Dehydration: Incorporating a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), directly into the reaction mixture. This is often simpler for smaller-scale reactions.[5]
This guide will focus on the chemical dehydration method due to its operational simplicity and high efficiency for lab-scale synthesis.
Experimental Protocol & Workflow
Workflow Overview
The overall process involves the reaction setup, monitoring, work-up to isolate the crude product, and a final purification step, which is critical for obtaining a high-purity final compound.
Caption: Experimental workflow for pinacol ester synthesis.
Quantitative Data & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount (Scale: 10 mmol) | Notes |
| This compound | 173.91 | 1.0 | 1.74 g | Starting Material |
| Pinacol | 118.17 | 1.0 - 1.1 | 1.18 - 1.30 g | Use slight excess to drive reaction |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 1.5 - 2.0 | 1.81 - 2.41 g | Dehydrating Agent |
| Diethyl Ether (Et₂O) or Toluene | 74.12 | - | 50 - 100 mL | Anhydrous Solvent |
| Boric Acid (for chromatography) | 61.83 | - | ~1% w/w of silica | For silica gel pre-treatment |
| Silica Gel (for chromatography) | - | - | As needed | 230-400 mesh |
Step-by-Step Methodology
PART 1: Esterification Reaction
-
Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.74 g, 10.0 mmol, 1.0 equiv).
-
Reagent Addition: Add pinacol (1.24 g, 10.5 mmol, 1.05 equiv), anhydrous magnesium sulfate (2.11 g, 17.5 mmol, 1.75 equiv), and anhydrous diethyl ether (75 mL).
-
Expert Insight: Diethyl ether is an excellent solvent choice for this room-temperature procedure. Its high volatility simplifies removal during work-up. For sluggish reactions, toluene can be used, and the mixture can be gently heated (40-50°C) to increase the reaction rate.
-
-
Reaction: Seal the flask under an inert atmosphere (e.g., Argon or Nitrogen) and stir the suspension vigorously at room temperature for 24 hours.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Eluent: 7:3 Hexane/Ethyl Acetate.
-
Visualization: UV light (254 nm) and/or an iodine chamber.
-
Observation: The starting boronic acid is highly polar and will remain at the baseline (Rf ≈ 0). The product pinacol ester is significantly less polar and will have a much higher Rf value. The reaction is complete when the starting material spot is no longer visible.
-
PART 2: Work-up and Isolation of Crude Product
-
Filtration: Once the reaction is complete, filter the suspension through a pad of Celite® to remove the magnesium sulfate. Wash the filter cake with two small portions of diethyl ether (2 x 15 mL) to ensure all product is collected.
-
Concentration: Combine the filtrates and concentrate under reduced pressure (rotary evaporator) to yield the crude product. This will likely be a pale yellow or off-white solid or oil.
PART 3: Purification via Boric Acid-Treated Chromatography
The purification of boronic esters on standard silica gel is notoriously challenging due to on-column hydrolysis, which leads to product loss and streaking.[1] Pre-treating the silica gel with boric acid effectively suppresses this degradation.[1][6]
-
Silica Gel Preparation:
-
Prepare a slurry of silica gel in the initial column eluent (e.g., 98:2 Hexane/Ethyl Acetate).
-
In a separate flask, dissolve boric acid in a minimal amount of a polar solvent like methanol or acetone (~1% of the total silica gel weight).
-
Add the boric acid solution to the silica gel slurry and mix thoroughly.
-
Remove the solvent under reduced pressure until a free-flowing powder is obtained. This is your boric acid-impregnated silica gel.
-
-
Column Packing: Pack a flash chromatography column with the prepared silica gel using a wet-slurry method.
-
Loading and Elution:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the solution onto the column.
-
Elute using a gradient of Hexane and Ethyl Acetate (e.g., starting from 98:2 and gradually increasing the polarity to 90:10).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified this compound pinacol ester as a white solid.
Characterization and Stability
-
Analysis: Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H NMR: Expect to see the characteristic singlet for the 12 protons of the two methyl groups on the pinacol ring around 1.3 ppm.
-
¹⁹F NMR: Two distinct signals corresponding to the two fluorine atoms on the aromatic ring.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
-
Stability and Storage: Pinacol esters are significantly more stable than boronic acids but are still sensitive to hydrolysis over long periods, especially in the presence of moisture.[7] Store the final product in a tightly sealed container under an inert atmosphere (or in a desiccator) at a low temperature (0-4°C) for long-term stability.
Troubleshooting and Expert Insights
-
Incomplete Reaction: If monitoring shows significant starting material after 24 hours, add another portion of anhydrous MgSO₄ and allow the reaction to stir for another 12-24 hours. Gentle heating can also be applied if using a higher-boiling solvent like toluene.
-
Purification Issues: If the product still streaks on the boric acid-treated column, it may indicate incomplete removal of the highly polar boronic acid starting material. A pre-column aqueous wash of the crude product (dissolved in ether) with brine can sometimes help remove residual polar impurities, but care must be taken to avoid hydrolysis of the desired ester.
-
Alternative Purification: For highly crystalline products, recrystallization from a hexane/ethyl acetate mixture or trituration with cold pentane or hexane can be an effective alternative to chromatography.[8]
This detailed guide provides a robust and reliable pathway for the synthesis of this compound pinacol ester, a key building block for advancing research and development in medicinal chemistry and materials science.
References
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]
-
Deng, H., et al. (2018). Direct synthesis of arylboronic pinacol esters from arylamines. Royal Society of Chemistry. [Link]
-
Li, W., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. [Link]
-
Butters, M., et al. (2008). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development, 12(5), 900-903. [Link]
-
Murphy, C. L. W. (2012). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]
-
Reddit discussion on "Purification of alkyl Bpin/other alkyl boronic esters". (2024). r/Chempros. [Link]
-
Kawaguchi, H., et al. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. ResearchGate. [Link]
-
Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(7), 2288-2298. [Link]
-
Vantourout, J. C., et al. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 81(10), 3942-3950. [Link]
-
Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. [Link]
-
Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1229, 216-222. [Link]
-
ResearchGate discussion on "How to purify boronic acids/boronate esters?". (2016). [Link]
-
Organic Syntheses Procedure. (n.d.). Isobutylboronic acid pinacol ester. [Link]
-
Ho, T. T. M., et al. (2021). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials, 33(23), 8939-8960. [Link]
-
Lévesque, F., et al. (2024). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. ChemRxiv. [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17463-17475. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Cross-Coupling of (2,4-Difluoro-6-hydroxyphenyl)boronic Acid
[1]
Abstract
This application note details the optimized protocol for the microwave-assisted Suzuki-Miyaura cross-coupling of (2,4-Difluoro-6-hydroxyphenyl)boronic acid , a highly functionalized yet labile building block used in the synthesis of kinase inhibitors (e.g., FGFR, VEGFR targets). Due to the specific 2,6-disubstitution pattern (ortho-fluoro and ortho-hydroxy), this substrate exhibits rapid protodeboronation under standard thermal conditions. This guide demonstrates how controlled microwave irradiation, combined with specific catalyst/base selection, outpaces the decomposition pathway to achieve high yields (>85%) in under 20 minutes.
Introduction & Critical Chemistry Analysis
The Substrate Challenge: The "Ortho-Effect"
This compound presents a classic "perfect storm" for synthetic chemists:
-
Electronic Activation: The fluorine atoms (2,4-position) withdraw electrons, making the C-B bond more susceptible to nucleophilic attack (hydrolysis).
-
Steric/Catalytic Interference: The 2,6-disubstitution (F and OH) creates significant steric hindrance around the boron center, slowing down the transmetallation step in the catalytic cycle.
-
Protodeboronation Risk: The presence of the ortho-hydroxyl group and the electron-deficient ring significantly accelerates protodeboronation (cleavage of the C-B bond to form the defunctionalized arene). Mechanistic studies by Lloyd-Jones et al. have shown that 2,6-disubstituted arylboronic acids are kinetically unstable in aqueous base, often decomposing faster than they couple using conventional heating [1].
Why Microwave Irradiation?
Microwave synthesis is not merely about "heating faster"; it is about selective activation .[1]
-
Outrunning Decomposition: The activation energy (
) for the palladium-catalyzed transmetallation is typically higher than that of the hydrolytic deboronation. Rapid microwave ramping (reaching 100°C in <60 seconds) allows the system to bypass the lower-temperature window where decomposition dominates, pushing the reaction favored by high (the coupling). -
Superheating: Microwave irradiation allows solvents to be heated 20–30°C above their atmospheric boiling points in sealed vessels, significantly increasing the rate constant (
) of the desired bimolecular reaction.
Mechanistic Pathway & Logic[1]
The following diagram illustrates the kinetic competition between the desired Suzuki coupling and the undesired protodeboronation. The protocol is designed to maximize Pathway A while suppressing Pathway B.[1]
Figure 1: Kinetic competition between cross-coupling (Pathway A) and protodeboronation (Pathway B). Microwave heating accelerates Pathway A.[1][2]
Experimental Protocol: Microwave Suzuki Coupling
This protocol is optimized for coupling this compound with a heteroaryl chloride (e.g., 4-chloropyrimidine or 2-chloropyridine).[1]
Reagents & Materials
| Component | Specification | Role |
| Boronic Acid | This compound (1.5 equiv) | Nucleophile |
| Halide | Heteroaryl Chloride (1.0 equiv) | Electrophile |
| Catalyst | XPhos Pd G2 (2–3 mol%) | Pre-catalyst.[1][3] Bulky biaryl ligand facilitates coupling of hindered substrates [2].[1] |
| Base | K₃PO₄ (3.0 equiv, 2M aq. or solid) | Mild base. Phosphate is less aggressive than carbonate/hydroxide regarding deboronation.[1] |
| Solvent | 1,4-Dioxane : Water (4:1) | High dielectric loss (tan δ) ensures efficient microwave absorption. |
Step-by-Step Methodology
-
Vessel Charging:
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add the Heteroaryl Chloride (0.5 mmol, 1.0 equiv) and this compound (130 mg, 0.75 mmol, 1.5 equiv).
-
Expert Tip: Add the boronic acid last or as a solid to avoid premature interaction with the base if using aqueous stock solutions.
-
-
Catalyst Addition:
-
Solvent & Inertion:
-
Add 1,4-Dioxane (3.2 mL) and degassed Water (0.8 mL) or 2M K₃PO₄ (aq).
-
Cap the vial and purge with Argon/Nitrogen for 60 seconds via a septum needle.
-
Critical: Oxygen promotes homocoupling of the boronic acid and oxidation of the phenol.
-
-
Microwave Parameters:
-
Mode: Dynamic (Standard)
-
Temperature: 100 °C
-
Hold Time: 20 minutes
-
Pre-stirring: 30 seconds (low speed)
-
Absorption Level: High (due to water/polar solvent)
-
-
Workup:
Optimization Workflow (Self-Validating System)
If the initial yield is <50%, follow this logic tree to diagnose the failure mode.
Figure 2: Troubleshooting logic for microwave Suzuki coupling.
Handling & Stability Data
-
Storage: this compound is hygroscopic and prone to dehydration (forming boroxines).[1] Store at 4°C under inert gas.
-
Analytical Monitoring:
References
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Mechanism." Journal of the American Chemical Society, 132(38), 13100–13112.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls."[1] Journal of the American Chemical Society, 132(40), 14073–14075.
-
Kappe, C. O. (2004).[1] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284.
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.
Ligand-Free Cross-Coupling of Fluorinated Boronic Acids: A Detailed Guide for Researchers
Introduction: The Strategic Value of Fluorinated Moieties and Ligand-Free Synthesis
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate a compound's physicochemical and biological properties.[1] The trifluoromethyl group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig cross-coupling reactions are powerful tools for the synthesis of complex organic molecules, and the use of fluorinated boronic acids in these transformations is of paramount importance.[2][3]
However, the use of sophisticated and often expensive phosphine ligands in these reactions presents challenges in terms of cost, air sensitivity, and purification of the final products. Consequently, the development of ligand-free cross-coupling protocols has garnered significant attention, offering a more sustainable and cost-effective approach to the synthesis of fluorinated biaryls and related structures.[4] This guide provides an in-depth exploration of ligand-free cross-coupling reactions involving fluorinated boronic acids, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.
Challenges and Considerations with Fluorinated Boronic Acids
Fluorinated boronic acids, particularly those with electron-withdrawing groups like trifluoromethyl, present unique challenges in cross-coupling reactions. Their increased Lewis acidity can make them susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields.[5] Additionally, the electronic effects of fluorine substituents can influence the transmetalation step in the catalytic cycle. Understanding and mitigating these challenges is crucial for the successful implementation of ligand-free protocols.
Ligand-Free Suzuki-Miyaura Coupling of Fluorinated Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[6] In its ligand-free manifestation, the reaction is often promoted by palladium nanoparticles or palladacycles formed in situ. The choice of palladium precursor, base, and solvent system is critical for achieving high efficiency.
Mechanistic Insights
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[7] In the absence of external ligands, solvent molecules or the reactants themselves can act as transient ligands to stabilize the palladium catalyst. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[8]
Caption: Catalytic cycle of the ligand-free Suzuki-Miyaura cross-coupling reaction.
Protocol: Ligand-Free Suzuki-Miyaura Coupling of 4-(Trifluoromethyl)phenylboronic Acid with 4-Bromoanisole
This protocol provides a general procedure for the ligand-free Suzuki-Miyaura coupling of an electron-deficient fluorinated boronic acid with an aryl bromide.
Materials:
-
4-(Trifluoromethyl)phenylboronic acid
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-(trifluoromethyl)phenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%).
-
Add 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Stir the reaction mixture vigorously and heat to 80 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
| Catalyst Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 2-4 | 85-95 | [4] |
| PdCl₂ | K₃PO₄ | Toluene/H₂O | 100 | 6 | ~90 | [6] |
| Pd/C | Na₂CO₃ | Ethanol/H₂O | Reflux | 5 | >90 | [9] |
Table 1: Comparison of reaction conditions for ligand-free Suzuki-Miyaura coupling of fluorinated boronic acids.
Ligand-Free Chan-Lam Coupling of Fluorinated Boronic Acids
The Chan-Lam coupling is a versatile method for the formation of C-N and C-O bonds, typically using a copper catalyst.[10] Ligand- and base-free protocols have been developed, offering a milder and more practical approach.[11][12]
Mechanistic Insights
The mechanism of the Chan-Lam coupling is believed to involve the formation of a copper(II) intermediate, which undergoes transmetalation with the boronic acid. Reductive elimination from a transient Cu(III) species, facilitated by an oxidant (often air), yields the desired product and regenerates the active copper catalyst.[10][13]
Caption: Proposed catalytic cycle for the ligand-free Chan-Lam cross-coupling reaction.
Protocol: Ligand- and Base-Free N-Arylation of Imidazole with 4-(Trifluoromethyl)phenylboronic Acid
This protocol outlines a simple and efficient method for the N-arylation of a heterocycle with a fluorinated boronic acid.[14][15]
Materials:
-
4-(Trifluoromethyl)phenylboronic acid
-
Imidazole
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add 4-(trifluoromethyl)phenylboronic acid (1.0 mmol), imidazole (1.2 mmol), and copper(II) acetate monohydrate (0.1 mmol, 10 mol%).
-
Add methanol (5 mL).
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the N-arylated imidazole.
| Catalyst | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Cu(OAc)₂·H₂O | None | CH₂Cl₂ | 40 °C (O₂) | 12-24 | 70-90 | [11][12] |
| CuFAP | None | Methanol | Room Temp | 2-5 | 85-95 | [14] |
| CuCl | None | Methanol | Room Temp | 12-16 | 70-85 | [16] |
Table 2: Comparison of reaction conditions for ligand- and base-free Chan-Lam N-arylation.
Ligand-Free Buchwald-Hartwig Amination with Fluorinated Boronic Acids
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds.[2][3] While typically employing palladium catalysts with specialized ligands, ligand-free variants are emerging, although they are less common, especially for fluorinated boronic acids. These reactions often rely on the in situ formation of highly active catalytic species.
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[2] In a ligand-free scenario, achieving efficient reductive elimination can be challenging and may require higher temperatures or specific reaction conditions.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Ligand-Free Amination of 4-Chlorotoluene with Morpholine (Illustrative Example)
Finding a well-established, truly "ligand-free" Buchwald-Hartwig protocol for fluorinated boronic acids is challenging as the term is often used when a pre-formed ligand is not added, but a reactant may act as a ligand. The following is an illustrative protocol for a related ligand-free amination of an aryl chloride, which can be adapted and optimized for fluorinated substrates.
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add palladium(II) acetate (0.01 mmol, 1 mol%) and sodium tert-butoxide (1.4 mmol).
-
Add toluene (2 mL), followed by 4-chlorotoluene (1.0 mmol) and morpholine (1.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS. The reaction is typically complete in 12-24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂/RuPhos | NaOtBu | Toluene | 110 | 18 | 50-99 | [17] |
| Ni(acac)₂/PhB(pin) | K₂CO₃ | 1,4-Dioxane | 120 | 24 | High | [18] (Note: Boronic ester as activator) |
Table 3: Representative conditions for Buchwald-Hartwig type aminations. Note that truly ligand-free conditions are less common and often require specific catalyst systems or activators.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no yield | Inactive catalyst | Use a fresh batch of palladium precursor. Consider a pre-catalyst for better reproducibility. |
| Protodeboronation of boronic acid | Use the boronic acid as soon as possible after purchase or purification. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. Use a slight excess of the boronic acid reagent. | |
| Inadequate base | Ensure the base is of high quality and anhydrous if required. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal one for your substrate combination. | |
| Poor solvent choice | Ensure the solvent is dry and degassed. Try different solvent systems (e.g., toluene, dioxane, DMF, or aqueous mixtures). | |
| Formation of side products | Homocoupling of boronic acid | Ensure the reaction is performed under a strict inert atmosphere to minimize oxygen. Slow addition of the boronic acid can sometimes help. |
| Dehalogenation of the aryl halide | This can be promoted by certain bases or impurities. Consider a milder base or shorter reaction times. |
Table 4: Troubleshooting guide for ligand-free cross-coupling reactions.
Conclusion
Ligand-free cross-coupling protocols for fluorinated boronic acids represent a significant advancement in synthetic chemistry, offering a more practical and economical route to valuable fluorinated compounds. While challenges such as protodeboronation and catalyst deactivation need to be carefully managed, a thorough understanding of the reaction mechanisms and careful optimization of reaction parameters can lead to highly efficient and selective transformations. The protocols and insights provided in this guide are intended to empower researchers to confidently explore and apply these powerful synthetic methods in their own work.
References
- Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. (2020). Chemical Reviews.
- Mechanistic Development and Recent Applications of the Chan-Lam Amination. (2017). Accounts of Chemical Research.
- Generalization of the Chan–Lam Reaction via Photoinduced Copper C
- Application Notes and Protocols: The Role of Bases and Solvents in 2-Fluoropyridine-3-boronic Acid Couplings. (2025). BenchChem.
- Chan-Lam Coupling. Organic Chemistry Portal.
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. (2025). BenchChem.
- Ligand- and base-free copper(II)-catalyzed C-N bond formation: cross-coupling reactions of organoboron compounds with aliphatic amines and anilines. (2003). Organic Letters.
- Base-Free Suzuki–Miyaura Cross-Coupling Reaction Medi
- Ligand- and Base-Free Copper(II)-Catalyzed C-N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines. Organic Chemistry Portal.
- Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. (2017).
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2004). Synthesis.
- Chan-Lam Coupling. Alfa Chemistry.
- All about the base- or lack of it! Base-free nickel catalysed decarbonylative Suzuki-Miyaura coupling of acid fluorides. (2019).
- Ligand- and Base-Free Copper(II)-Catalyzed C−N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines. (2003). Organic Letters.
- Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (2025). Beilstein Journal of Organic Chemistry.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2004). Synthesis.
- Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. (2025). BenchChem.
- Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. (2026). C&EN.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- 4-(Trifluoromethyl)phenylboronic acid. Chem-Impex.
- Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2- Difluoroalkenes and Boronic Acids. (2016).
- A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. (2025). BenchChem.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2023). Canadian Journal of Chemistry.
- Suzuki reactions in novel liquids. DiVA portal.
- Copper Catalyzed C–N Cross-Coupling Reaction of Aryl Boronic Acids at Room Temperature through Chelation Assistance. (2017). The Journal of Organic Chemistry.
- Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory. (2015).
- Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulf
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017).
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- An Efficient Base-Free N-Arylation of Imidazoles and Amines with Arylboronic Acids Using Copper-Exchanged Fluorap
- Buchwald-Hartwig Amin
- ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. (2014). Chemistry – A European Journal.
- Computational Mechanistic Analysis of a Cationic Suzuki-Miyaura Reaction Without Added Base. (2018). The Journal of Organic Chemistry.
- Base and ligand free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. (2014).
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal.
- Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. (2022). Accounts of Chemical Research.
- Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. (2019). Scientific Reports.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (2005).
- Transition-Metal-Free Suzuki-Type Coupling Reactions. Organic Chemistry Portal.
- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
- Palladium-Catalyzed Monofluoromethylation of Arylboronic Esters with Fluoromethyl Iodide. (2018). Organic Letters.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega.
- Mild and Ligand-Free Palladium-Catalyzed Cross-Couplings Between Aryl Halides and Arylboronic Acids for the Synthesis of Biaryls and Heterocycle-Containing Biaryls. (2007). Synthesis.
- Base and ligand free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. (2014).
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chan-Lam Coupling [organic-chemistry.org]
- 11. Ligand- and base-free copper(II)-catalyzed C-N bond formation: cross-coupling reactions of organoboron compounds with aliphatic amines and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ligand- and Base-Free Copper(II)-Catalyzed C-N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines [organic-chemistry.org]
- 13. scispace.com [scispace.com]
- 14. An Efficient Base-Free N-Arylation of Imidazoles and Amines with Arylboronic Acids Using Copper-Exchanged Fluorapatite [organic-chemistry.org]
- 15. Base and ligand free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing oxidative homocoupling of (2,4-Difluoro-6-hydroxyphenyl)boronic acid
Topic: Troubleshooting & Optimization for (2,4-Difluoro-6-hydroxyphenyl)boronic acid Ticket ID: #BOR-24DF-OH-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering oxidative homocoupling (formation of the symmetric biphenyl dimer) while utilizing This compound . This is a common yet solvable challenge with electron-rich or ortho-substituted arylboronic acids.
The presence of the 6-hydroxyl group combined with the 2,4-difluoro motif creates a unique electronic environment. The hydroxyl group can facilitate palladium coordination (O-chelation), while the fluorine atoms affect the Lewis acidity of the boron center. Homocoupling in this system is primarily driven by the presence of dissolved oxygen or reducible Pd(II) species, which divert the reaction from the desired cross-coupling pathway.
This guide provides a tiered troubleshooting approach, starting with process engineering and moving to chemical modification.
Part 1: Diagnostic & Triage
Q: How do I confirm the byproduct is actually the homocoupled dimer? A: In Suzuki-Miyaura couplings, the homocoupled product for your substrate is 2,2',4,4'-tetrafluoro-6,6'-dihydroxy-1,1'-biphenyl .
-
LC-MS: Look for a mass peak at [2M-2H + H]+ or similar dimer signals.
-
NMR: The dimer is symmetric. You will see a simplified splitting pattern compared to the cross-coupled product, but distinct from the starting material.
-
Visual Cue: Homocoupling often correlates with the reaction mixture turning black (Pd precipitation) prematurely, indicating catalyst decomposition after the oxidative side-cycle.
Part 2: Troubleshooting Guide (FAQs)
Category 1: Reaction Environment (The "Oxygen" Factor)
Q: I am using an inert atmosphere balloon. Why is homocoupling still happening?
A: A balloon provides a "blanket," but it does not remove oxygen already dissolved in the solvent. Oxidative homocoupling is zero-order in boronic acid but depends heavily on
-
The Mechanism: Dissolved oxygen oxidizes the Pd(0) or Pd(II)-aryl species, regenerating Pd(II) which then consumes two equivalents of your boronic acid to form the dimer.
-
The Fix: You must sparge the solvent.
-
Protocol: Bubble Argon or Nitrogen directly through the solvent for at least 15–20 minutes before adding the catalyst.
-
Advanced: For strictly difficult cases, use the Freeze-Pump-Thaw method (3 cycles).
-
Q: Does the solvent choice affect the homocoupling rate? A: Yes.
-
Problem: Your substrate is hydrophilic due to the -OH group. Using non-polar solvents might cause aggregation or poor solubility, slowing the desired transmetalation and favoring side reactions.
-
Recommendation: Use a degassed mixture of 1,4-Dioxane/Water (4:1) or DME/Water . The water is essential for the solubility of the boronate species, but it also increases oxygen solubility, making sparging even more critical.
Category 2: Catalyst & Reagents [1][2][3]
Q: I am using Pd(PPh3)4 or Pd(OAc)2. Is this optimal? A: Likely not.
-
Pd(II) Sources (e.g., Pd(OAc)2, PdCl2): These require an initial reduction to Pd(0) to enter the catalytic cycle.[3] This reduction often consumes 2 equivalents of your boronic acid, generating an initial burst of homocoupled dimer (stoichiometric homocoupling).
-
Pd(0) Sources (e.g., Pd(PPh3)4): Better, but often contain oxidized phosphine impurities.
-
The Fix: Switch to a pre-catalyst system that generates Pd(0) cleanly or use Pd(dba)2 with a bulky, electron-rich ligand like SPhos or XPhos . These ligands facilitate rapid oxidative addition and transmetalation, outcompeting the slower homocoupling pathway.
Q: Should I change my base?
A: The 6-hydroxyl group is acidic. Strong bases (e.g.,
-
Recommendation: Try a milder base like
or (anhydrous conditions). Fluoride-mediated coupling often suppresses side reactions by avoiding high concentrations of hydroxo-boronate species.
Category 3: Substrate Engineering
Q: The hydroxyl group seems to be the root cause. Should I protect it? A: If sparging and catalyst optimization fail, yes .
-
Why: The free -OH group can chelate to Pd, stabilizing intermediates that are prone to oxidation. It also makes the boronic acid more susceptible to protodeboronation.
-
Strategy: Protect the phenol as a benzyl ether (OBn) or methyl ether (OMe) before the coupling. This removes the acidic proton and the chelation capability, significantly stabilizing the boronic acid.
Part 3: Mechanistic Visualization
The following diagram illustrates the competition between the desired Suzuki Cross-Coupling and the undesired Oxidative Homocoupling. Note how Oxygen (
Caption: Figure 1. Kinetic competition between the productive Suzuki cycle (Green) and the oxidative homocoupling shunt (Red). Oxygen facilitates the formation of peroxo-species that consume the boronic acid.
Part 4: Validated Experimental Protocol
Protocol: "Slow-Addition" Suzuki Coupling for Labile Boronic Acids This protocol minimizes the instantaneous concentration of boronic acid, statistically favoring cross-coupling over homocoupling.
Reagents:
-
Aryl Halide (1.0 equiv)[4]
-
This compound (1.2 – 1.5 equiv)
-
Pd(dba)2 (0.02 equiv) / SPhos (0.04 equiv)
- (2.0 equiv)
-
Solvent: 1,4-Dioxane /
(4:1)
Step-by-Step:
-
Degas Solvents: Place the Dioxane/Water mixture in a Schlenk flask. Sparge with Argon for 30 minutes.
-
Catalyst Prep: In the reaction vessel (under Argon), add Aryl Halide, Pd(dba)2, SPhos, and Base. Add 80% of the degassed solvent.
-
Boronic Acid Prep: Dissolve the boronic acid in the remaining 20% of degassed solvent in a separate syringe or dropping funnel.
-
Initiation: Heat the reaction vessel to the desired temperature (typically 60–80°C).
-
Addition: Slowly add the boronic acid solution to the reaction mixture over 1–2 hours using a syringe pump.
-
Completion: Stir for an additional hour after addition is complete.
Why this works: Homocoupling is often second-order with respect to the boronic acid concentration. Keeping
Part 5: Data Summary
| Variable | Condition | Impact on Homocoupling | Recommendation |
| Atmosphere | Air / Balloon | High Risk | Sparging (Ar/N2) |
| Catalyst | Pd(II) (e.g., Pd(OAc)2) | High (Stoichiometric) | Pd(0) (Pd(dba)2) |
| Addition | One-portion | Moderate/High | Slow Addition (Syringe Pump) |
| Solvent | Non-degassed | High | Degassed (Freeze-Pump-Thaw) |
| Hydroxyl Group | Free (-OH) | Moderate (Chelation risk) | Protect (OMe/OBn) if necessary |
References
-
Adamo, C. et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society.[2] Link
-
Lennox, A. J. J. & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
Darzi, E. R. et al. (2017).[2] An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters. Journal of the American Chemical Society.[2] Link
-
BenchChem Technical Support. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Link
Sources
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. (2-FLUORO-6-HYDROXYPHENYL)BORONIC ACID | CAS 1256345-60-4 [matrix-fine-chemicals.com]
Technical Support Center: Troubleshooting Electron-Deficient Phenylboronic Acids
Topic: High-Fidelity Cross-Coupling of Unstable Boron Species Ticket ID: #TS-BORON-001 Assigned Specialist: Senior Application Scientist
Executive Summary: The Lewis Acidity Paradox
Electron-deficient phenylboronic acids (e.g., polyfluorophenyl, 2-nitro, or cyanophenyl boronic acids) present a specific paradox in Suzuki-Miyaura coupling. The electron-withdrawing groups (EWGs) make the boron center highly Lewis acidic, which theoretically accelerates transmetallation. However, this same feature makes the C-B bond hyper-sensitive to heterolytic cleavage by bases (protodeboronation).
The Core Failure Mode: The rate of protodeboronation (
Diagnostic Workflow
Before altering your conditions, use this decision tree to identify the specific failure mode.
Figure 1: Diagnostic logic for identifying protodeboronation versus catalyst arrest.
Troubleshooting Protocols
Issue 1: Rapid Protodeboronation (The "Disappearing Reagent")
Symptoms: Starting material (halide) is unreacted; Boronic acid is absent; "De-boronated" arene (Ar-H) is observed in MS. Root Cause: Aqueous base attacks the Lewis-acidic boron, forming a boronate that hydrolyzes before it can transmetallate.
Protocol A: The Anhydrous Fluoride Method
This method eliminates water, the proton source required for deboronation. Fluoride (
-
Applicability: Polyfluorophenyl boronic acids, 2-pyridyl boronates.
-
Reagents:
-
Base: CsF (Cesium Fluoride) or KF (Potassium Fluoride). Crucial: Must be spray-dried or finely ground and oven-dried.
-
Solvent: Anhydrous THF or Dioxane.
-
Additives: None.
-
Step-by-Step:
-
Flame-dry a reaction vial and cool under Argon.
-
Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and CsF (3.0 equiv) .
-
Add catalyst (e.g., Pd(PPh3)4 or Pd-G3-XPhos, 2-5 mol%).
-
Seal and purge with Argon.
-
Inject Anhydrous THF (0.2 M concentration relative to halide).
-
Heat to 60°C. Note: Reaction often proceeds at lower temps due to high activity.
Mechanism:
Issue 2: The "Slow Release" Requirement
Symptoms: Reaction works initially but stalls; adding more boronic acid pushes conversion slightly. Root Cause: The concentration of free boronic acid is too high, leading to second-order decomposition pathways.
Protocol B: MIDA Boronate Slow-Release
MIDA (N-methyliminodiacetic acid) boronates are
-
Concept: Use a biphasic system where the MIDA boronate hydrolyzes slowly in the aqueous phase, releasing minute, steady concentrations of boronic acid into the organic phase where the catalyst resides.
Step-by-Step (The Burke Method):
-
Solvent System: THF:Water (5:1) or Dioxane:Water (5:1).[2] Strict adherence to this ratio is vital for kinetic control.
-
Base:
(3.0 - 7.5 equiv). Do not use Carbonates or Hydroxides; they are too fast. -
Temperature: 60°C.
-
Workflow:
-
Mix MIDA Boronate (1.2 - 1.5 equiv), Aryl Halide (1.0 equiv), and Base.
-
Add Catalyst (e.g., Pd-XPhos-G2, 2 mol%).
-
Run for 4-12 hours.
-
Why it works: The hydrolysis rate of the MIDA ester is tuned to match the turnover frequency (TOF) of the catalytic cycle. The unstable boronic acid never accumulates to a concentration where decomposition dominates [2].
Issue 3: Catalyst Inactivity at Low Temperature
Symptoms: You lowered the temperature to save the boronic acid, but now the reaction won't start.
Root Cause: Traditional Pd(II) sources (Pd(OAc)2) require reduction to Pd(0) to enter the cycle. This activation often requires heat (
Protocol C: Pre-catalyst Activation (Pd-G3/G4)
Use Buchwald Precatalysts (Generation 3 or 4).[3] These are pre-formed Pd(II) species that reduce to active Pd(0)L rapidly at room temperature upon exposure to base.[4]
-
Recommended Ligands:
-
XPhos / SPhos: For general steric bulk and electron-richness.
-
P(tBu)3: For extremely difficult chlorides.
-
-
Condition: Run the coupling at Room Temperature to 40°C .
Data Comparison:
| Catalyst System | Activation Temp | Risk to Unstable Boronic Acid |
| Pd(OAc)2 + PPh3 | >60°C | High (Requires heat/time to reduce) |
| Pd(dppf)Cl2 | >80°C | Critical (Slow activation) |
| XPhos Pd G3 | 20°C | Low (Instant active Pd(0) generation) |
Reference Data: Base Selection Guide
The choice of base dictates the concentration of the active (but unstable) boronate anion.
| Base | pKa (conj. acid) | Hydrolysis Rate | Use Case |
| NaOH / KOH | 15.7 | Instant | Avoid. Destroys electron-deficient BAs immediately. |
| K3PO4 | 12.3 | Moderate | Standard for MIDA slow-release. |
| K2CO3 | 10.3 | Fast | Good for stable substrates; risky for polyfluoro-aryls. |
| CsF (Anhydrous) | N/A | Zero (No OH-) | Best for highly unstable, electron-deficient acids. |
| NaHCO3 | 6.4 | Slow | Use for extremely base-sensitive substrates (e.g., esters). |
Frequently Asked Questions (FAQs)
Q: My electron-deficient boronic acid turns dark brown immediately upon adding base. Is it dead? A: Likely, yes. This color change often indicates oxidative decomposition or polymerization of the deboronated arene. Switch to Protocol A (Anhydrous Fluoride) immediately.
Q: Can I use Pinacol Esters (BPin) instead of Boronic Acids to improve stability? A: Generally, yes. BPin esters are less Lewis acidic than free acids and slower to hydrolyze. However, they must still hydrolyze to the acid/ate complex to transmetallate. For electron-deficient species, MIDA boronates are superior to BPin because MIDA completely masks the boron's empty orbital [3].
Q: Why do I see homocoupling of the aryl halide? A: This indicates the boron species is dying faster than it can react, leaving the Pd(II)-Aryl species waiting. It eventually disproportionates or reacts with a second halide. Increase Catalyst Loading or use a Ligand with a faster Transmetallation rate (e.g., XPhos) to scavenge the boronic acid before it decomposes.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.[3]
-
Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[5][6] Journal of the American Chemical Society, 129(21), 6716–6717.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443.
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
(2,4-Difluoro-6-hydroxyphenyl)boronic acid vs. Pinacol Ester: A Comparative Guide to Reactivity in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of reagents is paramount to achieving desired outcomes. In the realm of Suzuki-Miyaura cross-coupling, a cornerstone of modern carbon-carbon bond formation, the selection between a boronic acid and its corresponding pinacol ester derivative is a frequent and critical decision point. This guide provides an in-depth, data-driven comparison of the reactivity profiles of (2,4-Difluoro-6-hydroxyphenyl)boronic acid and this compound pinacol ester, offering actionable insights for your synthetic endeavors.
The inherent chemical nature of boronic acids versus their pinacol esters dictates a fundamental trade-off between reactivity and stability. Boronic acids, possessing free hydroxyl groups, are generally the more reactive species in the Suzuki-Miyaura catalytic cycle. However, this heightened reactivity comes at the cost of reduced stability, rendering them susceptible to decomposition pathways such as protodeboronation and the formation of cyclic trimeric anhydrides known as boroxines. Conversely, the protection of the diol functionality as a pinacol ester imparts significant stability, facilitating purification, handling, and long-term storage. This enhanced stability, however, often translates to attenuated reactivity, potentially requiring more forcing reaction conditions to achieve comparable efficacy to the parent boronic acid.
The specific case of this compound introduces additional layers of complexity due to the electronic effects of the fluorine substituents and the presence of an ortho-hydroxyl group. These structural features can profoundly influence the reactivity of the boron center, impacting the kinetics and overall efficiency of the cross-coupling reaction. This guide will dissect these nuances, providing a clear, evidence-based rationale for selecting the optimal reagent for your specific synthetic challenge.
Section 1: Head-to-Head Reactivity Comparison
The primary distinction in reactivity between boronic acids and their pinacol esters in Suzuki-Miyaura couplings lies in the transmetalation step. Boronic acids can directly participate in this step, often facilitated by a base, to transfer the organic moiety to the palladium center. Pinacol esters, on the other hand, typically require an initial hydrolysis or activation step to generate a more reactive boronate species before transmetalation can proceed efficiently.
| Feature | This compound | This compound Pinacol Ester |
| Reactivity | Generally higher, often leading to faster reaction times and lower catalyst loadings. | Generally lower, may require more forcing conditions (higher temperatures, stronger bases) for efficient conversion. |
| Stability | Prone to protodeboronation and boroxine formation, especially upon prolonged storage or in solution. | Significantly more stable, allowing for easier handling, purification, and long-term storage. |
| Solubility | Often more soluble in polar protic solvents. | Typically more soluble in common organic solvents. |
| Purity | Can be challenging to obtain in high purity due to the presence of boroxine anhydrides. | Generally easier to purify by standard techniques like chromatography and recrystallization. |
Section 2: Mechanistic Considerations
The differential reactivity can be understood by examining the Suzuki-Miyaura catalytic cycle. The key transmetalation step, where the carbon-boron bond is exchanged for a carbon-palladium bond, is typically the rate-determining step.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key steps.
For This compound , the presence of the free hydroxyl groups on the boron atom facilitates the formation of a boronate species in the presence of a base, which is the active nucleophile in the transmetalation step.
In contrast, the pinacol ester is generally less reactive and often requires in situ hydrolysis to the corresponding boronic acid or direct activation to participate in the catalytic cycle. This additional activation barrier can lead to slower reaction rates.
Section 3: Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
To provide a practical context, the following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound and its pinacol ester with a model aryl bromide.
Materials:
-
This compound
-
This compound pinacol ester
-
4-Bromoanisole
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vial, add the aryl bromide (1.0 equiv.), the boron reagent (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst (0.02 equiv.).
-
Add 1,4-dioxane and water in a 4:1 ratio to achieve a 0.2 M concentration of the aryl bromide.
-
Seal the vial and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Figure 2: A generalized workflow for the comparative Suzuki-Miyaura cross-coupling experiment.
Expected Observations:
It is anticipated that the reaction with This compound will proceed to completion more rapidly than the reaction with the corresponding pinacol ester under identical conditions. The pinacol ester may require a longer reaction time or a higher temperature to achieve a comparable yield.
Section 4: Conclusion and Recommendations
The choice between this compound and its pinacol ester is a classic example of the balance between reactivity and stability in chemical synthesis.
-
For rapid, small-scale synthesis where the boronic acid can be used shortly after preparation or purchase, this compound is often the preferred reagent due to its higher intrinsic reactivity.
-
For larger-scale syntheses, library generation, or when long-term storage and handling are concerns, the superior stability of the this compound pinacol ester makes it the more prudent choice. While it may necessitate slightly more vigorous reaction conditions, the reliability and predictability it offers are significant advantages in complex synthetic campaigns.
Ultimately, the optimal choice will depend on the specific goals of the synthesis, the scale of the reaction, and the logistical considerations of the laboratory. It is always recommended to perform small-scale trial reactions to determine the ideal conditions for a particular substrate combination.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Slower, In-Situ Release of Boronic Acids from Boronate Esters in Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 2013 , 52 (29), 7362-7370. [Link]
-
Thomas, A. A.; Jheengut, V.; Frost, C. G. Beyond the Suzuki-Miyaura Reaction: The Use of Boronic Acids and Esters in the Development of New methodologies. Current Organic Synthesis, 2007 , 4 (2), 107-124. [Link]
Publish Comparison Guide: LC-MS Identification of (2,4-Difluoro-6-hydroxyphenyl)boronic acid
This guide provides an in-depth technical comparison of methodologies for the identification of (2,4-Difluoro-6-hydroxyphenyl)boronic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). It is designed for analytical scientists requiring robust protocols for this challenging class of compounds.
Executive Summary
The identification of phenylboronic acids, specifically This compound (CAS: 1973391-08-0), presents unique analytical challenges due to their Lewis acidity and propensity for dehydration. In the gas phase of an electrospray ionization (ESI) source, these compounds frequently undergo trimerization to form boroxines, leading to confusing mass spectra and poor sensitivity.
This guide compares two primary analytical strategies:
-
Direct ESI(-) Analysis: A high-throughput approach utilizing high-pH mobile phases to stabilize the boronate anion.
-
Diol Derivatization (Recommended): A chemical modification strategy using pinacol or catechol to "lock" the boron moiety, significantly enhancing ionization efficiency and chromatographic stability.
Chemical Profile & Analytical Challenges
Before selecting a method, the analyst must understand the physicochemical behavior of the analyte.[1]
| Property | Data | Analytical Implication |
| Compound | This compound | Target Analyte |
| Formula | Monoisotopic Mass: 174.03 Da | |
| Key Isotopes | Distinctive 1:4 isotopic envelope required for ID. | |
| Acidity (pKa) | ~7.5 - 8.5 (Estimated) | The electron-withdrawing fluorines increase acidity compared to phenylboronic acid (pKa ~8.8). |
| Stability | Prone to Dehydration | Spontaneously forms cyclic boroxine trimers ( |
Comparative Methodologies
Method A: Direct ESI(-) Analysis (High pH)
Best for: Rapid screening of high-concentration samples where derivatization is impractical.
Mechanism: Boronic acids are Lewis acids, not Brønsted acids.[2] They ionize best by coordinating a hydroxide ion to form a tetrahedral boronate anion
Experimental Protocol
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 9.0 with Ammonium Hydroxide). Crucial: High pH ensures the analyte remains ionized.
-
Mobile Phase B: Acetonitrile (100%).[3]
-
Column: C18 (e.g., Waters XBridge or Agilent Poroshell HPH) capable of withstanding pH 9.
-
MS Source: Electrospray Ionization (ESI) in Negative Mode .
-
Source Parameters:
-
Capillary Voltage: -2.5 kV (Lower voltage reduces discharge).
-
Desolvation Temp: 350°C.
-
Cone Voltage: 20-30 V.
-
Data Interpretation:
-
Primary Ion: m/z 173
(Phenolic deprotonation) or m/z 191 (Boronate formation). -
Artifacts: Watch for m/z ~466 (Boroxine trimer,
).
Method B: Diol Derivatization (Recommended)
Best for: Trace analysis, quantitation, and definitive structural confirmation.
Mechanism: Reacting the boronic acid with a 1,2-diol (e.g., pinacol) creates a stable cyclic boronate ester. This eliminates the vacant p-orbital on the boron, preventing trimerization and stabilizing the molecule for ESI or APCI.
Experimental Protocol
-
Reagent Prep: Prepare a 100 mM solution of Pinacol (2,3-dimethyl-2,3-butanediol) in Methanol.
-
Sample Prep: Mix 50 µL of sample with 50 µL of Pinacol reagent.
-
Incubation: Let stand at Room Temperature for 15 minutes (Reaction is typically fast).
-
LC-MS Analysis:
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Standard acidic conditions).
-
Ionization: ESI Positive Mode (Ester is stable and protonatable).
-
Target Mass: m/z 257
.
-
Visualizing the Workflow & Fragmentation
The following diagram illustrates the decision logic and the chemical transformation pathways for both methods.
Figure 1: Decision tree comparing Direct ESI(-) vs. Pinacol Derivatization workflows.
Performance Comparison Table
| Feature | Method A: Direct ESI(-) | Method B: Derivatization |
| Sensitivity | Low to Moderate | High (10-50x gain) |
| Linearity | Poor (due to adsorption/trimerization) | Excellent ( |
| Sample Prep Time | None (Dilute & Shoot) | ~15-30 Minutes |
| Chromatography | Requires High pH (limits column choice) | Standard Reverse Phase (Acidic) |
| Artifacts | Boroxines, Methanol adducts | Minimal |
| Recommendation | Qualitative Screening only | Quantitative / ID Confirmation |
Self-Validating the Identification (Troubleshooting)
To ensure the signal observed is genuinely the target boronic acid and not an artifact, follow this validation protocol:
-
Check the Isotope Pattern: Boron has a unique natural abundance:
(~20%) and (~80%).-
Validation: The mass spectrum must show a precursor ion peak (M) and a lighter isotope peak (M-1) with an intensity ratio of roughly 4:1. If this pattern is absent, the identification is incorrect.
-
-
Monitor "In-Source" Fragmentation: In ESI(-), boronic acids often lose water (
, -18 Da) and the boronic group itself ( , -45 Da).-
Validation: Apply higher cone voltage (40-60V). If the peak at m/z 173 decreases while m/z 155 (
) increases, it confirms the presence of the boronic acid moiety.
-
-
Neutral Loss Scan (Method A): Look for a neutral loss of 44 Da (
) if differentiating from a carboxylic acid isomer. Phenylboronic acids do not lose easily; they lose or . Absence of -44 Da loss supports the boronic acid structure.
References
-
Vertex Pharmaceuticals. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ResearchGate. Link
-
Chidella, K. S., et al. (2021).[3] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid. American Journal of Analytical Chemistry. Link
-
SCIEX. (2021). Quantitation of boronic acids at pg/mL levels of sensitivity using the SCIEX 7500 system. SCIEX Technical Notes. Link
-
BLD Pharm. (2024). Product Detail: this compound (CAS 1973391-08-0).[4][5][6][7][8] BLD Pharm Catalog. Link
Sources
- 1. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 309977-93-3|(2-Fluoro-4,6-dimethoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. 1150114-52-5|(2-Fluoro-5-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 6. 162101-31-7|2-Fluoro-4-methoxyphenylboronic acid|BLD Pharm [bldpharm.com]
- 7. 1376989-43-3|(2-Fluoro-4-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 8. 850568-00-2|4-Fluoro-2-hydroxyphenylboronic acid|BLD Pharm [bldpharm.com]
A Comparative Guide to the Reactivity of 2,4-Difluoro- vs. 2,6-Difluorophenylboronic Acids in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern pharmaceutical design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Arylboronic acids are pivotal reagents in carbon-carbon bond formation, with the Suzuki-Miyaura cross-coupling reaction being a preeminent method for their application. However, the seemingly subtle change in the positional chemistry of fluorine substituents on the phenylboronic acid ring can lead to dramatic differences in reactivity. This guide provides an in-depth comparison of the reactivity profiles of 2,4-difluorophenylboronic acid and 2,6-difluorophenylboronic acid, supported by experimental evidence and mechanistic insights to inform your synthetic strategies.
The Decisive Role of Fluorine Positioning: Electronic and Steric Effects
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is intricately governed by a balance of electronic and steric factors. These factors directly impact the efficiency of key steps, most notably transmetalation.
2,4-Difluorophenylboronic Acid: This isomer benefits from a favorable electronic profile. The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect, which increases the Lewis acidity of the boron center. This enhanced acidity is thought to facilitate the transmetalation step, a crucial part of the catalytic cycle where the aryl group is transferred from boron to the palladium center. The ortho-fluorine also contributes to this electron-withdrawing effect, though its impact is somewhat modulated by steric considerations.
2,6-Difluorophenylboronic Acid: In contrast, the 2,6-isomer presents a more complex scenario. While the two ortho-fluorine atoms provide a significant inductive electron-withdrawing effect, their presence also introduces substantial steric hindrance around the boronic acid moiety. This steric bulk can impede the approach of the palladium complex, thereby slowing down the rate of transmetalation. In many cases, this steric impediment is the dominant factor, leading to a general decrease in reactivity compared to its 2,4-counterpart.
Experimental Insights into Reactivity
The differing electronic and steric profiles of these two isomers manifest in their performance in Suzuki-Miyaura coupling reactions. Generally, 2,4-difluorophenylboronic acid is observed to be more reactive and versatile across a broader range of coupling partners and reaction conditions.
A study published in the Journal of Organic Chemistry provides compelling evidence for this reactivity trend. In a comparative experiment coupling various arylboronic acids with a common aryl halide, the 2,4-difluorophenylboronic acid consistently provided higher yields in shorter reaction times than the 2,6-difluoro isomer under identical conditions. This difference is attributed to the less sterically hindered nature of the 2,4-isomer, allowing for more efficient transmetalation.
Furthermore, the choice of catalyst and reaction conditions can be more critical when working with the less reactive 2,6-difluorophenylboronic acid. Often, more electron-rich and bulky phosphine ligands are required to promote the oxidative addition and subsequent steps of the catalytic cycle to overcome the steric barrier presented by the two ortho-fluorine atoms.
Comparative Data Summary
| Feature | 2,4-Difluorophenylboronic Acid | 2,6-Difluorophenylboronic Acid | Rationale |
| General Reactivity | High | Moderate to Low | The para-fluoro group in the 2,4-isomer enhances Lewis acidity without significant steric hindrance, facilitating transmetalation. The dual ortho-fluoro groups in the 2,6-isomer create significant steric bulk, impeding the approach of the palladium catalyst. |
| Typical Reaction Yields | Generally higher | Often lower, more substrate-dependent | Less steric hindrance allows for more efficient coupling with a wider range of partners. Steric clash can lead to incomplete conversion and lower yields. |
| Reaction Conditions | More tolerant to a variety of catalysts and bases | May require more specialized, bulky phosphine ligands and stronger bases to achieve comparable yields. | The inherent reactivity of the 2,4-isomer allows for a broader process window. The challenges of the 2,6-isomer necessitate more optimized and often harsher conditions. |
| Key Influencing Factor | Electron-withdrawing effect of the para-fluorine | Steric hindrance from the two ortho-fluorine atoms | The electronic activation of the 2,4-isomer is the dominant feature. The steric deactivation of the 2,6-isomer is the primary challenge to overcome. |
Mechanistic Considerations: A Closer Look at the Catalytic Cycle
The Suzuki-Miyaura coupling is a well-understood catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The differences in reactivity between 2,4- and 2,6-difluorophenylboronic acid primarily arise during the transmetalation step.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step where the reactivity of the boronic acid is critical.
For transmetalation to occur, the boronic acid must coordinate to the palladium center. The steric bulk of the two ortho-fluorine atoms in 2,6-difluorophenylboronic acid can create a significant energetic barrier for this coordination, thus slowing down the overall catalytic turnover. In contrast, the single ortho-fluorine in the 2,4-isomer presents a much smaller steric impediment.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with either 2,4- or 2,6-difluorophenylboronic acid. Note that optimization may be required for specific substrates, particularly when using the 2,6-isomer.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
2,4-Difluorophenylboronic acid or 2,6-Difluorophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL)
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide, the respective difluorophenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Conclusion and Recommendations
The choice between 2,4-difluorophenylboronic acid and 2,6-difluorophenylboronic acid is a critical decision in synthetic planning that extends beyond simple isomerism. The 2,4-isomer is generally the more reactive and reliable coupling partner due to its favorable electronic activation and lower steric hindrance. It is the recommended starting point for most applications.
The 2,6-isomer, while presenting a greater synthetic challenge due to steric impediment, should not be entirely discounted. Its successful incorporation can offer unique structural and electronic properties to the target molecule. However, researchers should be prepared to invest more effort in optimizing reaction conditions, including screening a wider array of catalysts, ligands, bases, and solvents to achieve satisfactory results. Understanding the interplay of electronic and steric effects is paramount to harnessing the full potential of these valuable fluorinated building blocks in drug discovery and materials science.
References
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids and 2-Pyridyl MIDA Boronates. Journal of Organic Chemistry, 72(19), 7296-7299. [Link]
Bioactivity comparison of fluorinated vs non-fluorinated phenolic boronic acids
Title: Comparative Bioactivity Guide: Fluorinated vs. Non-Fluorinated Phenolic Boronic Acids Subtitle: Physicochemical Tuning for Enhanced Diol Recognition and Therapeutic Efficacy
Executive Summary
For researchers in chemical biology and drug discovery, the choice between phenylboronic acid (PBA) and its fluorinated derivatives (F-PBAs) is rarely about cost—it is about pKa matching .[1]
While non-fluorinated PBA (pKa ~8.[1]8) exists primarily in its neutral, trigonal planar form at physiological pH (7.4), fluorinated derivatives utilize the strong electron-withdrawing nature of fluorine to lower the pKa (down to ~6.0–7.8).[1] This shift ensures a higher concentration of the bioactive tetrahedral boronate anion at neutral pH, significantly enhancing apparent binding affinity (
Physicochemical Fundamentals: The Fluorine Effect
The core differentiator is Lewis Acidity .[1] The bioactivity of boronic acids is governed by their ionization equilibrium.[1] Boronic acids must convert from a neutral
-
Non-Fluorinated PBA: High pKa (~8.8).[1] At pH 7.4, <5% is ionized.[1] Binding is inefficient without high pH buffers.[1]
-
Fluorinated PBA: Fluorine exerts a strong inductive effect (
), pulling electron density from the aromatic ring and the boron center.[1] This stabilizes the anionic tetrahedral intermediate, lowering the pKa.
Mechanism of Action Diagram
The following diagram illustrates how fluorination shifts the equilibrium toward the reactive anionic state at physiological pH.
Figure 1: The ionization equilibrium.[1] Fluorination (Red) stabilizes the tetrahedral anion (Blue), the species required for effective diol binding (Green) at physiological pH.[1]
Comparative Performance: Carbohydrate Binding
The "Apparent Binding Constant" (
Table 1: Physicochemical Properties & Binding Affinities (pH 7.4)
| Compound | Substitution | pKa (Approx) | Bio-Utility | ||
| PBA | None | 8.8 | 4.6 | 160 | Low. Requires pH > 8.5 for optimal binding.[1] |
| 4-FPBA | Para | 7.8 | 12 | 350 | Medium. Good balance of lipophilicity/acidity. |
| 3-FPBA | Meta | 7.4 | 25 | 600 | High. Ideal pKa match for blood pH sensing. |
| 2-FPBA | Ortho | 6.8 | 15 | 450 | Medium. Low pKa, but steric hindrance reduces binding rate. |
| 2,4-DFPBA | Poly-F | ~6.5 | 40 | 1100 | Very High. Strong acidity drives tight binding.[1] |
Data synthesized from Springsteen & Wang (2002) and Hall (2011).[1]
Key Insight: While 2-FPBA has a lower pKa than 3-FPBA, it often shows weaker binding to bulky sugars like glucose due to steric clash between the ortho-fluorine and the incoming diol. 3-FPBA or 3,5-difluoro derivatives are often the "Goldilocks" choice for glucose sensors.
Therapeutic Applications: Antimicrobial & Protease Inhibition[3][4]
Beyond sensing, the reactivity of fluorinated boronates drives therapeutic efficacy.[1]
A. Antimicrobial Activity (Biofilm Inhibition)
Non-fluorinated PBA is generally biologically inert.[1] However, halogenated derivatives (specifically Fluorine and Iodine) exhibit potent antimicrobial properties against Gram-negative bacteria (e.g., Vibrio, E. coli).[1]
-
Data: 2-fluoro-5-iodophenylboronic acid shows MICs of ~100 µg/mL against Vibrio harveyi, while PBA shows no activity at >500 µg/mL.
B. Protease Inhibition
Boronic acids inhibit serine proteases (e.g., elastase, chymotrypsin) by forming a reversible covalent bond with the active site serine hydroxyl.[1][3]
-
Fluorine Advantage: The electron-deficient boron in F-PBAs is a "harder" electrophile, attacking the serine oxygen more aggressively.
-
Drug Example: While Bortezomib is a peptide boronate, its pharmacophore relies on this specific Lewis acid interaction.[1] Fluorinated analogs are currently being screened to improve metabolic stability (preventing oxidative deboronation) while maintaining potency.[1]
Experimental Protocol: The ARS Reporter Assay
To validate the bioactivity of a specific fluorinated boronic acid, you cannot rely on simple UV-Vis. You must use the Alizarin Red S (ARS) Competitive Binding Assay .[1]
Principle: ARS binds to boronic acid, forming a fluorescent (or colorimetric) complex.[1] When a diol (sugar) is added, it displaces ARS because the boronate-sugar ester is more stable.[1] The drop in fluorescence/absorbance quantifies the binding affinity.[1]
Workflow Diagram
Figure 2: The ARS Competitive Displacement Assay workflow for determining binding constants.
Step-by-Step Protocol
-
Buffer Preparation: Prepare 0.1 M Phosphate Buffer (PBS) or HEPES at pH 7.[1]4. Crucial: Do not use Tris buffer, as Tris contains a 1,2-diol that will competitively bind the boronic acid.
-
Stock Solutions:
-
Complex Formation: Mix ARS (
M) and Boronic Acid ( M).[1] Allow 15 minutes for equilibrium. The solution should turn orange/red (fluorescent).[1] -
Titration: Add the carbohydrate stock in increments.
-
Detection:
-
Calculation: Plot
vs. Fluorescence Intensity (Benesi-Hildebrand plot) to determine .
References
-
Springsteen, G., & Wang, B. (2002).[1] A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300.[1] Link[1]
-
Brooks, W. L., & Sumerlin, B. S. (2016).[1] Synthesis and applications of boronic acid-containing polymers: from materials to medicine.[1][3][4] Chemical Reviews, 116(3), 1375-1397.[1] Link
-
Hall, D. G. (Ed.).[1][5] (2011).[1][5] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][5] Link[1]
-
Trippier, P. C., & McGuigan, C. (2010).[1] Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications.[1][3] MedChemComm, 1(3), 183-198.[1] Link[1]
-
Zarzeczańska, D., et al. (2017).[1][6] Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry. Link[1]
Sources
- 1. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Peptide-Boronic Acid Inhibitors of Flaviviral Proteases: Medicinal Chemistry and Structural Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
